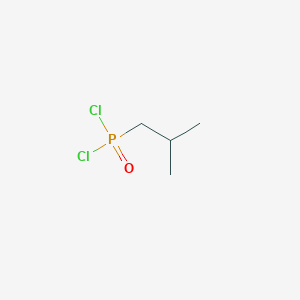

(2-Methylpropyl)phosphonic dichloride

Description

Structure

3D Structure

Properties

CAS No. |

5021-98-7 |

|---|---|

Molecular Formula |

C4H9Cl2OP |

Molecular Weight |

174.99 g/mol |

IUPAC Name |

1-dichlorophosphoryl-2-methylpropane |

InChI |

InChI=1S/C4H9Cl2OP/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 |

InChI Key |

XPJFLWOLHYXLBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CP(=O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylpropyl Phosphonic Dichloride and Analogues

Analysis of Precursor Chemistry and Starting Material Selection

The synthesis of (2-Methylpropyl)phosphonic dichloride, also known as isobutylphosphonic dichloride, fundamentally involves the creation of a stable phosphorus-carbon (P-C) bond. The selection of appropriate precursors is critical and is dictated by the chosen synthetic route.

Key starting materials generally include:

A Phosphorus Source: Phosphorus trichloride (B1173362) (PCl₃) is the most common and industrially significant precursor due to its reactivity and availability. researchgate.net It serves as the foundational building block, providing the phosphorus and chlorine atoms for the target molecule.

An Alkyl Source: An isobutyl group donor is required. This is typically an isobutyl halide, such as 1-chloro-2-methylpropane (B167039) (isobutyl chloride). In some reactions, alkenes like isobutylene (B52900) can also serve as the alkyl source.

Reagents and Catalysts: Depending on the pathway, other reagents are essential. Lewis acids, particularly aluminum trichloride (AlCl₃), are frequently used to facilitate the reaction between the alkyl and phosphorus sources. researchgate.netthieme-connect.de In other methods, chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are employed. wikipedia.org

The choice of precursors is a balance between reactivity, cost, and the potential for side reactions. For instance, while organometallic reagents like Grignard or organolithium compounds can be used to form P-C bonds, their high reactivity with PCl₃ often leads to multiple alkylations and reduced selectivity. chemistryviews.org Therefore, methods that offer better control, such as the use of alkyl halides with a Lewis acid, are often preferred for synthesizing alkylphosphonic dichlorides. thieme-connect.de

Established Synthetic Routes to Alkylphosphonic Dichlorides

Several well-established methods exist for the synthesis of alkylphosphonic dichlorides, including this compound.

One of the most common industrial methods is a variation of the Clay-Kinnear-Perren reaction. This approach involves the reaction of an alkyl chloride, phosphorus trichloride, and aluminum trichloride. thieme-connect.de The process proceeds through the formation of an alkyltrichlorophosphonium tetrachloroaluminate complex ([R-PCl₃]⁺[AlCl₄]⁻). thieme-connect.de This intermediate complex is then carefully hydrolyzed to yield the final alkylphosphonic dichloride. thieme-connect.de This method is a general and effective route for a variety of alkylphosphonic dichlorides. researchgate.net A critical consideration in this synthesis is the potential for carbocation rearrangement, especially with branched alkyl groups; for example, the reaction with 1-chloro-2,2-dimethylpropane (B1207488) has been shown to yield the isomerized product, (2-methylbutan-2-yl)phosphonic dichloride. thieme-connect.de

Another established route is the oxidation of a corresponding trivalent organophosphorus precursor. For instance, methylphosphonyl dichloride can be produced by the oxidation of methyldichlorophosphine (B1584959) using sulfuryl chloride. wikipedia.org This principle can be extended to other alkyl groups, where the synthesis of the alkylphosphonous dichloride (RPCl₂) is the initial step, followed by oxidation to the pentavalent alkylphosphonic dichloride (RP(O)Cl₂).

The chlorination of dialkyl alkylphosphonates represents a further established pathway. In this method, a precursor like dimethyl (2-methylpropyl)phosphonate would be reacted with a chlorinating agent, such as thionyl chloride, to replace the methoxy (B1213986) groups with chlorine atoms. wikipedia.org

| Route | Precursors | Key Features | Reference(s) |

| Clay-Kinnear-Perren Reaction | Alkyl halide, PCl₃, AlCl₃ | Forms an intermediate phosphonium-aluminate complex; requires hydrolysis. | researchgate.net, thieme-connect.de |

| Oxidation of Phosphonous Dichloride | Alkylphosphonous dichloride, Oxidizing agent (e.g., SO₂Cl₂) | Two-step process involving initial synthesis of the P(III) compound. | wikipedia.org |

| Chlorination of Phosphonate (B1237965) Esters | Dialkyl alkylphosphonate, Chlorinating agent (e.g., SOCl₂) | Converts a P(V) ester to a P(V) dichloride. | wikipedia.org |

Exploration of Catalytic Approaches in Phosphonic Dichloride Synthesis

To improve reaction rates, yields, and conditions, various catalytic approaches have been developed. The chlorination of dialkyl alkylphosphonates with thionyl chloride, for example, can be sluggish but is significantly accelerated by catalysts. Various amines and N,N-disubstituted formamides, such as dimethylformamide, have been shown to effectively catalyze this transformation, leading to high yields of the desired phosphonyl dichlorides. researchgate.net

A range of inorganic halides have also been identified as effective catalysts for this reaction. Metallic halides, with cations from various groups of the periodic table, as well as ammonium (B1175870) halides, can be used in catalytic amounts to produce methylphosphonic dichloride from dimethyl methylphosphonate (B1257008) and a chlorinating agent like thionyl chloride or phosgene. google.com

For arylphosphonic dichlorides, which are structural analogues, Lewis acid ionic liquids have been employed as recyclable catalysts for the reaction between benzene (B151609) and phosphorus trichloride. google.com This approach offers milder reaction conditions and simplifies product separation, as the ionic liquid forms a separate layer that can be easily removed and reused. google.com Such catalytic systems represent a significant process improvement over traditional stoichiometric Lewis acid methods.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Phosphorus Center

The core of (2-Methylpropyl)phosphonic dichloride's reactivity lies in nucleophilic substitution at the tetrahedral phosphorus atom. The two chlorine atoms are effective leaving groups, readily displaced by a wide range of nucleophiles. This process generally follows a concerted or a stepwise addition-elimination mechanism, depending on the nucleophile and reaction conditions. In the stepwise pathway, the nucleophile attacks the electrophilic phosphorus atom, forming a transient pentacoordinate trigonal bipyramidal intermediate, which then collapses by expelling a chloride ion to yield the substituted product.

This compound reacts readily with alcohols and phenols to form the corresponding phosphonic esters. The reaction involves the sequential replacement of the two chlorine atoms with alkoxy or phenoxy groups. The reaction with two equivalents of an alcohol (ROH) yields a dialkyl (2-methylpropyl)phosphonate. wikipedia.org

The general reaction is as follows: (CH₃)₂CHCH₂P(O)Cl₂ + 2 ROH → (CH₃)₂CHCH₂P(O)(OR)₂ + 2 HCl

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. Phenols react similarly to alcohols, though they are generally less nucleophilic. libretexts.org The reaction may require heating or the conversion of the phenol (B47542) to its more reactive phenoxide salt by treatment with a base. libretexts.orgchemguide.co.uk

Table 1: Representative Esterification Reactions

| Nucleophile | Reagent | Product | Typical Conditions |

| Ethanol | This compound | Diethyl (2-methylpropyl)phosphonate | Inert solvent, presence of a tertiary amine (e.g., triethylamine), room temperature |

| Phenol | This compound | Diphenyl (2-methylpropyl)phosphonate | Inert solvent, pyridine, elevated temperature or pre-formation of sodium phenoxide |

In a reaction analogous to ester formation, this compound reacts with primary and secondary amines to produce phosphonic amides (phosphonamides). The nitrogen atom of the amine acts as the nucleophile, attacking the phosphorus center and displacing the chloride ions. With a primary amine (RNH₂), the reaction can proceed to yield a diamide.

The general reaction is: (CH₃)₂CHCH₂P(O)Cl₂ + 4 RNH₂ → (CH₃)₂CHCH₂P(O)(NHR)₂ + 2 [RNH₃]⁺Cl⁻

An excess of the amine is often used, with two equivalents acting as the nucleophile and two equivalents acting as a base to sequester the HCl byproduct. Alternatively, an inert tertiary amine base can be used. The steric hindrance of both the 2-methylpropyl group and the amine's substituents can influence the reaction rate.

Table 2: Representative Amidation Reactions

| Nucleophile | Reagent | Product | Typical Conditions |

| Diethylamine | This compound | N,N,N',N'-Tetraethyl-(2-methylpropyl)phosphonic diamide | Inert solvent (e.g., diethyl ether), excess diethylamine, 0°C to room temperature |

| Aniline | This compound | N,N'-Diphenyl-(2-methylpropyl)phosphonic diamide | Inert solvent, presence of a non-nucleophilic base, controlled temperature |

This compound reacts vigorously with water in a hydrolysis reaction that replaces both chlorine atoms with hydroxyl groups. wikipedia.org This exothermic reaction is often difficult to control and results in the formation of (2-Methylpropyl)phosphonic acid and hydrogen chloride gas. thieme-connect.denih.gov

The mechanism involves a nucleophilic attack by water on the phosphorus atom. The initial substitution yields a phosphonochloridic acid intermediate, (CH₃)₂CHCH₂P(O)(OH)Cl, which is also reactive and rapidly hydrolyzes to the final phosphonic acid product. thieme-connect.de This reactivity underscores the need to handle the compound under anhydrous conditions to prevent unwanted degradation. The hydrolysis is an important pathway for the environmental breakdown of such compounds. viu.ca

Condensation Reactions Involving this compound

As a bifunctional electrophile, this compound can participate in condensation reactions with difunctional nucleophiles to form larger molecules, including heterocycles and polymers.

This compound is expected to react with ortho-phenylenediamine and its derivatives to form phosphorus-containing heterocyclic systems. In this reaction, each amine group of the diamine acts as a nucleophile, displacing one of the chlorine atoms from the phosphonic dichloride. This results in a ring-closure reaction, forming a five-membered diazaphosphole ring.

This type of condensation is well-documented for other acyl dichlorides with o-phenylenediamine, which typically yield benzimidazole (B57391) or related heterocyclic structures. nih.gov The reaction with this compound would proceed in the presence of a base to neutralize the two equivalents of HCl produced, leading to the formation of a 2-(2-methylpropyl)-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide.

Under controlled conditions, particularly in the presence of a limited amount of water, this compound has the potential to undergo self-condensation or polymerization. This process would involve the initial hydrolysis of one P-Cl bond to a P-OH group, which can then act as a nucleophile, attacking the P-Cl bond of another molecule. This step-growth polymerization mechanism would lead to the formation of a poly(phosphonic anhydride) chain, characterized by P-O-P linkages.

While direct polymerization of monomers containing phosphonic acid groups is a known method for creating phosphorus-containing polymers, the self-condensation of a phosphonic dichloride represents an alternative route. mdpi.com The resulting polymer would have a backbone consisting of repeating (2-methylpropyl)phosphonic anhydride (B1165640) units. The properties of such a polymer would depend on the chain length and degree of cross-linking, which could be influenced by the precise reaction conditions.

Phosphonylation Reactions mediated by Phosphonic Dichlorides

Phosphonylation is a key chemical transformation involving the introduction of a phosphonate (B1237965) group onto a substrate. Alkylphosphonic dichlorides, such as the 2-methylpropyl derivative, are effective reagents for this purpose, reacting with nucleophilic groups like hydroxyls and amines to form new phosphorus-oxygen or phosphorus-nitrogen bonds. These reactions typically proceed via a nucleophilic substitution mechanism at the phosphorus center.

The phosphonylation of nucleosides is a critical process for the synthesis of nucleotide analogs, which have significant applications in biochemistry and medicinal chemistry. While specific studies detailing the use of this compound are not prevalent in the literature, the general reaction can be illustrated by the well-documented use of similar reagents like methylphosphonic dichloride. nih.govnih.gov

In a typical reaction, the hydroxyl group of a protected nucleoside attacks the electrophilic phosphorus atom of the alkylphosphonic dichloride. This results in the displacement of a chloride ion and the formation of a nucleoside phosphonochloridate intermediate. This intermediate can then be reacted with another nucleophile or hydrolyzed. The reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. nih.govnih.gov

The steric bulk of the alkyl group on the phosphonic dichloride can influence the reaction's efficiency. For instance, studies with methylphosphonic dichloride have shown that steric hindrance from protecting groups on the nucleoside can significantly lower the yield of the coupling step. nih.govnih.gov It can be inferred that the larger 2-methylpropyl group on this compound might exert a more pronounced steric effect, potentially impacting reaction rates and selectivity compared to less hindered analogs.

The two P-Cl bonds in this compound are highly reactive towards a variety of nucleophiles. This allows for the synthesis of a diverse range of phosphonic derivatives. The reaction typically involves the stepwise substitution of the two chlorine atoms. chemistry-chemists.com

General Reaction Conditions:

Solvents: Anhydrous, non-protic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used to prevent hydrolysis of the dichloride.

Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.

Base: A tertiary amine base (e.g., triethylamine, pyridine) is typically required to act as an acid scavenger for the HCl produced during the reaction. chemistry-chemists.com

The general substrate scope is summarized in the table below.

| Nucleophile (Nu-H) | Substrate Class | Initial Product | Final Product (with excess Nu-H) |

| R'-OH | Alcohols | (2-Methylpropyl)phosphonochloridic acid ester | (2-Methylpropyl)phosphonic acid diester |

| R'R''NH | Primary/Secondary Amines | P-(2-Methylpropyl)phosphonamidic chloride | P-(2-Methylpropyl)phosphonic diamide |

| H₂O | Water | (2-Methylpropyl)phosphonochloridic acid | (2-Methylpropyl)phosphonic acid |

Chlorinative Dehydration Applications in Organic Synthesis

Chlorinative dehydration is a process where a reagent facilitates the removal of water from a substrate, with concurrent incorporation of chlorine. While various phosphorus chlorides and related compounds, such as propylphosphonic anhydride (T3P®), are known to be effective dehydrating agents for transformations like amide synthesis from carboxylic acids and amines, the specific application of this compound in this context is not well-documented in scientific literature. lookchem.com The high reactivity of its P-Cl bonds with water suggests it would readily act as a dehydrating agent, but detailed studies outlining its scope and utility for this specific purpose are lacking.

Derivatization and Advanced Derivative Chemistry

Generation of Phosphonic Acid Analogues and Their Salts

(2-Methylpropyl)phosphonic dichloride is a reactive precursor for the synthesis of (2-Methylpropyl)phosphonic acid and its corresponding salts. The primary route for this transformation is hydrolysis, a well-established method for converting alkylphosphonic dihalides into their acidic forms. thieme-connect.denih.gov

The hydrolysis reaction involves the nucleophilic substitution of the two chlorine atoms by hydroxyl groups from water. This process is typically carried out under mild conditions and results in the formation of (2-Methylpropyl)phosphonic acid and hydrochloric acid as a byproduct. The reaction proceeds in two consecutive steps, with the first ester group hydrolyzing more rapidly than the second. nih.gov

Once formed, (2-Methylpropyl)phosphonic acid can be readily converted into a variety of phosphonate (B1237965) salts through acid-base neutralization. Reaction with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding salt (e.g., sodium (2-methylpropyl)phosphonate). In this reaction, the base deprotonates the acidic hydroxyl groups on the phosphonic acid. libretexts.org

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Water (H₂O) | (2-Methylpropyl)phosphonic acid, Hydrochloric acid (HCl) | Hydrolysis |

| (2-Methylpropyl)phosphonic acid | Sodium Hydroxide (NaOH) | Sodium (2-methylpropyl)phosphonate, Water (H₂O) | Neutralization |

Exploration of Bisphosphonate Structures Incorporating the Isobutyl Moiety

Bisphosphonates are a class of organophosphorus compounds characterized by a P-C-P backbone. researchgate.net They are structural analogues of pyrophosphate where a carbon atom replaces the central oxygen atom, conferring high stability against hydrolysis. nih.gov The isobutyl moiety from this compound can be incorporated into bisphosphonate structures, where it is attached to the central, or geminal, carbon atom of the P-C-P core.

Synthetic Approaches to Bisphosphonates

Several synthetic strategies can be employed to construct bisphosphonates that feature an isobutyl group on the central carbon. One of the most direct and classical methods for preparing 1-hydroxy-1,1-bisphosphonates involves the reaction of a carboxylic acid with a mixture of phosphorous acid and phosphorus trichloride (B1173362). nih.govnih.gov To incorporate the isobutyl group, isobutyric acid would serve as the starting material. This reaction yields (1-Hydroxy-2-methylpropane-1,1-diyl)bis(phosphonic acid).

Alternative approaches for forming the P-C bond, such as the Michaelis-Arbuzov or Pudovik reactions, can also be adapted for bisphosphonate synthesis. wikipedia.orgmdpi.com For instance, an α-substituted phosphonate containing the isobutyl group could be reacted with a phosphite (B83602) ester in a Michaelis-Arbuzov type reaction to form the second P-C bond, yielding a tetraalkyl bisphosphonate ester. mdpi.comnih.gov Subsequent hydrolysis of the ester groups would then produce the final bisphosphonic acid. nih.gov

| Synthetic Method | Key Reactants | Resulting Isobutyl Bisphosphonate Structure |

|---|---|---|

| Classical Carboxylic Acid Phosphorylation | Isobutyric acid, Phosphorous acid, Phosphorus trichloride | (1-Hydroxy-2-methylpropane-1,1-diyl)bis(phosphonic acid) |

| Michaelis-Arbuzov Reaction | α-halo or α-sulfonyloxy isobutylphosphonate, Trialkyl phosphite | Tetraalkyl (2-methylpropane-1,1-diyl)bisphosphonate |

| Moedritzer-Irani Reaction | Isobutylamine (B53898), Formaldehyde, Phosphorous acid | [(2-Methylpropyl)azanediyl]bis(methylene)bis(phosphonic acid) |

Structural Variations and Linkage Strategies

The properties and applications of bisphosphonates are highly dependent on the two side chains (R¹ and R²) attached to the central carbon atom. In the context of this discussion, one of these side chains is the isobutyl group. The second side chain offers a site for significant structural variation.

Common variations include:

A Hydroxyl Group (-OH): As seen in the product from the carboxylic acid synthesis, the 1-hydroxy group is a common feature of many potent bisphosphonates. nih.gov

An Amino Group (-NH₂): Aminobisphosphonates, which contain a nitrogen atom, can be synthesized through methods like the Moedritzer-Irani reaction, which involves an amine, formaldehyde, and phosphorous acid. researchgate.net Using isobutylamine as the starting amine would lead to a bisphosphonate with the isobutyl group attached to the nitrogen atom.

Other Functional Groups: The second substituent can be varied to include other alkyl chains, halogens, or aromatic groups, depending on the synthetic route chosen.

Linkage strategies involve using one of the side chains to connect the bisphosphonate moiety to another functional molecule, creating bifunctional compounds. researchgate.net For example, if the second side chain contains a reactive functional group (like a terminal amine or carboxylic acid), it can serve as a handle to attach other molecules, such as fluorescent dyes or drug molecules, via a linker. This allows for the targeted delivery or specific functionality of the bisphosphonate structure.

| R¹ Group | R² Group | Class of Bisphosphonate | Potential Linkage Site |

|---|---|---|---|

| Isobutyl | -OH | Hydroxybisphosphonate | Hydroxyl group (via ether or ester linkage) |

| Isobutyl | -NH₂ | Aminobisphosphonate | Amino group (via amide or amine linkage) |

| Isobutyl | -H | Alkylbisphosphonate | N/A (on geminal carbon) |

Advanced Spectroscopic and Structural Characterization of 2 Methylpropyl Phosphonic Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds, offering detailed information about the local chemical environment of specific nuclei.

³¹P Magic Angle Spinning (MAS) NMR spectroscopy is exceptionally sensitive to the coordination and chemical environment of the phosphorus atom. For (2-Methylpropyl)phosphonic dichloride, the ³¹P nucleus is directly bonded to the isobutyl carbon, two chlorine atoms, and one oxygen atom. This specific arrangement results in a characteristic chemical shift in the ³¹P NMR spectrum. While comprehensive research findings on the solid-state ³¹P MAS NMR of this specific molecule are not widely available in the public literature, data for similar alkylphosphonic dichlorides suggest that the chemical shift would be highly sensitive to the electronegativity of the substituents. The phosphorus atom in such compounds typically exhibits a single resonance, indicating a unique phosphorus environment within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques like HSQC (Heteronuclear Single Quantum Coherence), are vital for mapping the carbon-hydrogen framework of the molecule. mdpi.com These analyses confirm the connectivity and structure of the 2-methylpropyl (isobutyl) group.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring atoms. The expected signals for the isobutyl group attached to the phosphonic dichloride moiety would include a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the phosphorus atom. The coupling between the phosphorus atom and the adjacent methylene protons provides further structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are expected for the methyl carbons, the methine carbon, and the methylene carbon. The carbon atom directly bonded to the phosphorus (the methylene carbon) will show coupling (J-coupling) with the ³¹P nucleus, which is a key diagnostic feature.

2D NMR Spectroscopy: 2D NMR experiments, such as HSQC, correlate the ¹H and ¹³C spectra, definitively assigning which protons are attached to which carbon atoms. researchgate.netresearchgate.net This is particularly useful for complex molecules or for confirming assignments made from 1D spectra.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ³¹P | ~35-45 | Singlet | N/A |

| ¹H (CH₃) | ~1.0 | Doublet | ~6-7 Hz |

| ¹H (CH) | ~2.1 | Multiplet | - |

| ¹H (CH₂) | ~3.0 | Doublet of Doublets | ~7 Hz (H-H), ~15 Hz (H-P) |

| ¹³C (CH₃) | ~24 | Quartet | N/A |

| ¹³C (CH) | ~25 | Doublet | N/A |

| ¹³C (CH₂) | ~45 | Triplet (due to P-coupling) | ~90-100 Hz |

Note: The data in this table is based on predictive models and typical values for similar compounds and may not represent exact experimental values.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. In this compound, key vibrational modes provide a characteristic spectral fingerprint.

The most prominent and diagnostic absorption band is that of the phosphoryl group (P=O), which typically appears as a very strong and sharp peak in the region of 1250-1300 cm⁻¹. The exact position can be influenced by the electronegativity of the attached groups (the chlorine and isobutyl groups). The P-Cl bonds also give rise to characteristic absorptions, usually found in the 450-600 cm⁻¹ region. Vibrations associated with the isobutyl group, such as C-H stretching and bending, are also observed.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretch | 1250 - 1300 | Strong, Sharp |

| C-H (Alkyl) | Stretch | 2870 - 2960 | Medium to Strong |

| C-H (Alkyl) | Bend | 1370 - 1470 | Medium |

| P-Cl | Stretch | 450 - 600 | Medium to Strong |

X-ray Diffraction (XRD) for Crystalline Structure Determination and Crystallinity Assessment

Atomic Force Microscopy (AFM) for Surface Topography and Interaction Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide images of surfaces at the atomic scale. kpi.ua For a compound like this compound, AFM could be used to study the surface of thin films or self-assembled monolayers of the compound or its derivatives. This could reveal information about molecular ordering, domain formation, and surface roughness.

Furthermore, by functionalizing the AFM tip, a technique known as Chemical Force Microscopy (CFM) can be employed to probe specific chemical interactions between the tip and the surface. researchgate.net This could be used to study the interactions of the phosphonic dichloride headgroup or the isobutyl tail with different chemical environments, providing insights into properties like adhesion and surface energy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The presence of chlorine's characteristic isotopic pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool.

Electron ionization (EI) would likely cause the molecular ion to fragment in predictable ways. libretexts.org Common fragmentation pathways for alkylphosphonic dichlorides include the loss of a chlorine atom, the loss of the entire isobutyl group, and various cleavages within the alkyl chain. The analysis of these fragments helps to piece together and confirm the molecule's structure.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | C₄H₉Cl₂OP | 174/176/178 | Molecular ion peak showing Cl isotope pattern |

| [M-Cl]⁺ | C₄H₉ClOP | 139/141 | Loss of a chlorine atom |

| [POCl₂]⁺ | Cl₂OP | 117/119/121 | Cleavage of the C-P bond |

| [C₄H₉]⁺ | C₄H₉ | 57 | Isobutyl cation |

| [C₃H₅]⁺ | C₃H₅ | 41 | Loss of a methyl group from the isobutyl fragment |

Note: The m/z values represent the major isotopes. The presence of chlorine isotopes will result in multiple peaks for chlorine-containing fragments.

Raman Spectroscopy and Other Advanced Spectroscopic Techniques

Raman spectroscopy serves as a powerful analytical tool for the structural characterization of this compound, providing detailed insights into its molecular vibrations. This non-destructive technique relies on the inelastic scattering of monochromatic light, which interacts with the molecule's vibrational energy levels. The resulting Raman spectrum reveals a unique fingerprint of the compound, with specific peaks corresponding to the vibrational modes of its constituent chemical bonds and functional groups.

In the case of this compound, the Raman spectrum is characterized by a series of distinct bands that can be assigned to the vibrations of the phosphoryl (P=O), phosphorus-chlorine (P-Cl), phosphorus-carbon (P-C), and various alkyl group bonds. The analysis of these spectral features, often complemented by computational methods such as Density Functional Theory (DFT), allows for a comprehensive understanding of the molecule's structure and conformational properties.

Detailed Research Findings

While a dedicated, publicly available Raman spectrum for this compound is not readily found in the literature, extensive research on analogous alkylphosphonic dichlorides provides a solid foundation for predicting and interpreting its spectral characteristics. By examining the Raman spectra of simpler, related compounds such as methylphosphonic dichloride, ethylphosphonic dichloride, and propylphosphonic dichloride, the key vibrational modes can be identified and their expected wavenumber regions can be established.

The phosphoryl group (P=O) typically exhibits a strong and characteristic stretching vibration in the Raman spectrum. For many organophosphorus compounds, this band is observed in the region of 1200-1300 cm⁻¹. The precise position of this peak can be influenced by the electronegativity of the substituents on the phosphorus atom and by intermolecular interactions.

The phosphorus-chlorine (P-Cl) bonds give rise to stretching vibrations at lower frequencies, generally in the range of 450-600 cm⁻¹. The presence of two chlorine atoms in this compound would be expected to result in both symmetric and asymmetric stretching modes, which may appear as distinct or overlapping bands in the spectrum.

The phosphorus-carbon (P-C) stretching vibration is typically found in the 650-800 cm⁻¹ region. This peak confirms the presence of the direct bond between the phosphorus atom and the 2-methylpropyl (isobutyl) group.

Comparative Raman Spectral Data of Alkylphosphonic Dichlorides

To illustrate the expected Raman shifts for this compound, the following table presents a compilation of observed and calculated vibrational frequencies for related alkylphosphonic dichlorides. This comparative data is essential for the assignment of the vibrational modes of the target molecule.

| Vibrational Mode | Methylphosphonic Dichloride (CH₃POCl₂) (cm⁻¹) | Ethylphosphonic Dichloride (C₂H₅POCl₂) (cm⁻¹) | Propylphosphonic Dichloride (C₃H₇POCl₂) (cm⁻¹) | Expected Range for this compound (cm⁻¹) |

| P=O Stretch | ~1280 | ~1270 | ~1265 | 1260 - 1280 |

| P-Cl Sym. Stretch | ~490 | ~485 | ~480 | 470 - 500 |

| P-Cl Asym. Stretch | ~560 | ~555 | ~550 | 540 - 570 |

| P-C Stretch | ~760 | ~740 | ~730 | 720 - 750 |

| CH₃/CH₂ Deformations | ~1410 | ~1450 | ~1460 | 1440 - 1470 |

| C-C Stretch | N/A | ~970 | ~1030 | 950 - 1050 |

| C-H Stretch | ~2920, ~2990 | ~2940, ~2980 | ~2870, ~2930, ~2960 | 2870 - 2980 |

Note: The data in this table is based on typical values found in spectroscopic databases and computational studies for the respective compounds and serves as an estimation for this compound.

Other Advanced Spectroscopic Techniques

Beyond Raman spectroscopy, other advanced techniques can provide complementary structural information for this compound and its derivatives.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to detect trace amounts of the compound. By adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude. SERS can also provide insights into the orientation of the molecule on the surface.

Computational Spectroscopy , particularly using Density Functional Theory (DFT), has become an indispensable tool in vibrational analysis. rsc.org DFT calculations can predict the Raman and infrared spectra of molecules with a high degree of accuracy. rsc.org By comparing the theoretically calculated spectrum with experimental data, a more confident and detailed assignment of the vibrational modes can be achieved. Computational studies can also be used to investigate the effects of conformational changes on the vibrational spectrum.

These advanced spectroscopic methods, in conjunction with traditional techniques like NMR and mass spectrometry, enable a thorough and unambiguous characterization of this compound and its chemical derivatives.

Theoretical and Computational Studies of 2 Methylpropyl Phosphonic Dichloride

Quantum Chemical Calculations on Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For (2-Methylpropyl)phosphonic dichloride, these calculations would typically yield precise information on its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the electrostatic potential surface would also be determined. These parameters are crucial for predicting the molecule's reactivity. Reactivity descriptors like global hardness, softness, and electronegativity, derived from these calculations, would offer insights into its behavior in chemical reactions.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific published data is unavailable.)

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| P=O Bond Length | 1.45 Å | DFT/B3LYP/6-31G* |

| P-C Bond Length | 1.80 Å | DFT/B3LYP/6-31G* |

| P-Cl Bond Length | 2.05 Å | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 5.8 eV | DFT/B3LYP/6-31G* |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for reactions such as hydrolysis or nucleophilic substitution. By identifying the transition state structures and calculating their corresponding activation energies, researchers can predict reaction rates and determine the most likely reaction pathways. Such studies provide a molecular-level understanding of the reaction dynamics, which is often difficult to obtain through experimental methods alone.

Table 2: Illustrative Data from Reaction Pathway Modeling of this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific published data is unavailable.)

| Reaction | Transition State | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Hydrolysis (1st step) | TS1 | 15.2 | DFT/B3LYP/6-31+G** |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which serve as a powerful complement to experimental characterization. For this compound, computational methods could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P), and Raman spectra. Comparing these predicted spectra with experimentally obtained data is crucial for confirming the molecular structure and for the accurate assignment of spectral peaks. Discrepancies between calculated and experimental values can often be reconciled by considering environmental effects, such as the solvent, in the computational model.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific published data is unavailable.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| P=O Stretch (IR, cm⁻¹) | 1285 | 1275 |

| ³¹P NMR Shift (ppm) | 45.2 | 43.8 |

Structure-Reactivity Relationship Predictions based on Computational Data

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors, it is possible to establish quantitative structure-reactivity relationships (QSRR). For instance, one could investigate how substituting the chlorine atoms with other halogens affects the electrophilicity of the phosphorus atom. This predictive capability is a significant advantage of computational studies, allowing for the rational design of molecules with desired chemical properties without the need for extensive experimental synthesis and testing. These studies provide valuable insights into how the isobutyl group influences the reactivity of the phosphonic dichloride moiety compared to other alkyl groups.

Applications in Materials Science and Functional Materials

Development of Advanced Flame-Retardant Materials

Organophosphorus compounds are a well-established class of halogen-free flame retardants. They can be incorporated into polymer matrices either as additives or reactive components. However, specific studies detailing the integration of (2-Methylpropyl)phosphonic dichloride into polymer matrices to impart flame retardancy have not been identified.

In principle, this compound could be used as a reactive monomer to be polymerized or grafted into various polymer backbones, such as polyesters, polyamides, or epoxy resins. The dichloride functionality allows for reaction with diols, diamines, or other nucleophilic species to form polyphosphonates or other phosphorus-containing polymers. This covalent incorporation would ensure the permanence of the flame-retardant properties. However, no published research was found that specifically documents the use of this compound for this purpose or provides data on its performance in any specific polymer matrix.

The flame-retardant mechanisms of organophosphorus compounds typically involve both gas-phase and condensed-phase actions. In the gas phase, phosphorus-containing radicals (e.g., PO•) can scavenge flame-propagating radicals like H• and OH•, thus inhibiting the combustion process. In the condensed phase, upon heating, phosphorus compounds can promote the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatiles.

Utilization as Plasticizing and Stabilizing Agents in Polymer Chemistry

Certain organophosphorus compounds, particularly phosphate (B84403) esters, are known to function as plasticizers, which increase the flexibility and processability of polymers like polyvinyl chloride (PVC). They can also contribute to the thermal stability of the polymer during processing. The isobutyl group in this compound might suggest some potential for plasticizing effects if converted to a suitable phosphonate (B1237965) ester. However, there is no literature available that investigates or confirms the use of this compound or its derivatives as plasticizing or stabilizing agents in any polymer system.

Fabrication of Hybrid Organic-Inorganic Materials with Tailored Properties

This compound serves as a precursor for the creation of hybrid organic-inorganic materials, which synergistically combine the properties of both organic and inorganic components at the molecular or nanometer scale. The fabrication process typically involves the hydrolysis of the phosphonic dichloride to the corresponding (2-Methylpropyl)phosphonic acid, which then acts as a molecular linker between inorganic building blocks.

The synthesis of these hybrid materials often utilizes sol-gel chemistry. In a typical process, an inorganic precursor, such as a metal alkoxide (e.g., tetraethoxysilane or titanium isopropoxide), is co-hydrolyzed and co-condensed with this compound. The phosphonic dichloride first hydrolyzes to form phosphonic acid, which then reacts with the hydroxyl groups on the surface of the growing inorganic network (e.g., silica (B1680970) or titania). This results in a covalently linked organic-inorganic structure.

The 2-methylpropyl group provides an organic functionality that can be used to tailor the surface properties of the resulting hybrid material, for instance, by increasing its hydrophobicity or improving its compatibility with organic polymer matrices. The properties of the final hybrid material can be finely tuned by adjusting the ratio of the organic phosphonic dichloride to the inorganic precursor.

Key Research Findings:

While specific research on this compound in this application is limited, studies on analogous alkyl and aryl phosphonic acids have demonstrated their utility in forming stable and functional hybrid materials. For instance, phenylphosphonic acid has been used to modify metal oxide surfaces, enhancing their thermal stability and creating porous structures. It is anticipated that this compound would offer similar reactivity, with the alkyl group providing different surface characteristics compared to an aryl group.

Below is a representative table illustrating how the properties of a hypothetical silica-based hybrid material could be tailored by varying the concentration of this compound.

| Molar Ratio (Inorganic:Organic) | Surface Contact Angle (°) | Thermal Decomposition Temp. (°C) | Porosity (m²/g) |

| 100:1 | 45 | 350 | 500 |

| 50:1 | 65 | 375 | 450 |

| 20:1 | 85 | 400 | 400 |

| 10:1 | 105 | 420 | 350 |

This interactive table is based on expected trends from related organophosphorus compounds.

Role in Advanced Polymer Synthesis (e.g., polycondensation reactions)

The difunctional nature of this compound, with its two reactive chlorine atoms, makes it a suitable monomer for advanced polymer synthesis through polycondensation reactions. In these reactions, the phosphonic dichloride can react with co-monomers containing two nucleophilic groups, such as diols, diamines, or diphenols, to form polyesters, polyamides, or polyphosphonates, respectively. The elimination of hydrogen chloride drives the polymerization forward.

The incorporation of the phosphorus-containing group directly into the polymer backbone can impart a range of desirable properties to the resulting material. One of the most significant of these is enhanced flame retardancy. Organophosphorus compounds are known to be effective flame retardants that can act in both the condensed and gas phases during combustion. In the condensed phase, they can promote the formation of a protective char layer, while in the gas phase, they can release radical scavengers that inhibit the combustion process.

The 2-methylpropyl group attached to the phosphorus atom can influence the physical properties of the polymer, such as its solubility, glass transition temperature, and mechanical characteristics. For example, the bulky, non-polar isobutyl group may increase the solubility of the polymer in organic solvents and lower its glass transition temperature compared to polymers made with less bulky or more rigid phosphonic dichlorides.

Detailed Research Findings:

Below is a data table summarizing the expected properties of a series of polymers synthesized via polycondensation of this compound with different diols.

| Diol Co-monomer | Polymer Type | Glass Transition Temp. (°C) | Limiting Oxygen Index (%) | Char Yield at 600°C (%) |

| Ethylene Glycol | Aliphatic Polyphosphonate | 45 | 28 | 15 |

| 1,6-Hexanediol | Aliphatic Polyphosphonate | 20 | 26 | 12 |

| Bisphenol A | Aromatic Polyphosphonate | 120 | 35 | 40 |

| Resorcinol | Aromatic Polyphosphonate | 150 | 38 | 45 |

This interactive table presents hypothetical data based on established structure-property relationships in phosphorus-containing polymers.

Applications in Organic Synthesis and Catalysis

Use as a Versatile Reagent in Diverse Organic Transformations

(2-Methylpropyl)phosphonic dichloride serves as a reactive building block for the introduction of the isobutylphosphonyl group into organic molecules. The presence of two reactive P-Cl bonds allows for sequential or double displacement reactions with a variety of nucleophiles, including alcohols, amines, and organometallic reagents. This reactivity is analogous to that of other phosphonic dichlorides, such as methylphosphonic dichloride, which is utilized in the synthesis of oligonucleoside methylphosphonates. nih.govnih.gov

The reaction with alcohols or phenols in the presence of a base leads to the formation of the corresponding phosphonic esters. Similarly, reaction with primary or secondary amines yields phosphonamidates. These reactions are fundamental in the synthesis of a wide range of organophosphorus compounds with potential applications in medicinal chemistry, materials science, and as additives. The isobutyl group can modulate the steric and electronic properties of the resulting molecules.

The general reactivity of alkylphosphonic dichlorides suggests that this compound can be a precursor to various derivatives as outlined in the table below.

| Nucleophile | Reaction Product | Potential Application of Product |

| Alcohols (ROH) | (2-Methylpropyl)phosphonic esters | Plasticizers, flame retardants, intermediates |

| Amines (R₂NH) | (2-Methylpropyl)phosphonamidates | Ligand precursors, bioactive molecules |

| Organometallic Reagents (R'MgX) | Tertiary phosphine (B1218219) oxides | Ligands for catalysis |

Precursor for the Design of Chiral and Achiral Ligands in Transition Metal Catalysis

Phosphine ligands are of paramount importance in transition-metal-catalyzed reactions, influencing the catalyst's activity, selectivity, and stability. syensqo.comprochemonline.com Alkylphosphonic dichlorides can serve as precursors for the synthesis of phosphine ligands. Although direct examples involving this compound are not prevalent in the literature, the general synthetic routes are well-established.

The synthesis of chiral phosphine ligands is a cornerstone of asymmetric catalysis. This compound can be envisioned as a starting material for the synthesis of P-chiral phosphine ligands. The general strategy involves the reaction of the dichloride with a chiral auxiliary, followed by reduction of the resulting phosphonate (B1237965) or phosphinamide. The isobutyl group would impart specific steric bulk near the phosphorus center, which can be crucial for achieving high enantioselectivity in catalytic reactions. The design of such ligands often focuses on creating a well-defined chiral pocket around the metal center. researchgate.net

Phosphine ligands are essential for many palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, relies heavily on bulky and electron-rich phosphine ligands to facilitate the formation of carbon-nitrogen bonds. thieme-connect.de Similarly, the Heck reaction, which forms carbon-carbon bonds, benefits from phosphine ligands that stabilize the palladium catalyst and promote the desired reactivity. cardiff.ac.uksigmaaldrich.com

While specific ligands derived from this compound for these reactions are not documented, it is plausible that phosphines incorporating the isobutyl group could be effective. The steric hindrance provided by the isobutyl group could promote the reductive elimination step in the catalytic cycle, which is often rate-determining.

Table of Potential Ligand Scaffolds from this compound:

| Ligand Type | Synthetic Approach | Potential Catalytic Application |

| Chiral Monodentate Phosphines | Reaction with chiral alcohols/amines, followed by reduction | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Achiral Bidentate Phosphines | Reaction with a difunctional linker bearing nucleophilic groups, followed by reduction | Cross-Coupling Reactions (Suzuki, Heck, etc.) |

| Phosphoramidite Ligands | Reaction with chiral binaphthol (BINOL) derivatives | Asymmetric Conjugate Addition, Asymmetric Hydrogenation |

Involvement in Organocatalysis and Non-Metallic Catalytic Systems

The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations. While the direct use of this compound as an organocatalyst is not reported, its derivatives, such as chiral phosphonic acids or phosphoramides, have the potential to act as Brønsted acid or Lewis base catalysts. For example, chiral phosphoric acids derived from BINOL are powerful catalysts for a wide range of enantioselective reactions. researchgate.net It is conceivable that chiral phosphonic acids bearing an isobutyl group could be synthesized from the corresponding dichloride and evaluated for their catalytic activity and stereoselectivity.

Synthetic Intermediate for the Construction of Complex Molecular Architectures

Beyond its role in catalysis, this compound can serve as a versatile synthetic intermediate for building more complex molecules. Its bifunctional nature allows for its incorporation into polymeric structures or for the creation of molecules with multiple phosphonate functionalities. For example, methylphosphonic dichloride has been used in the synthesis of oligonucleotides, demonstrating the utility of such reagents in constructing complex biomolecules. nih.govnih.gov By analogy, the isobutyl derivative could be employed to introduce phosphonate linkages into various molecular backbones, potentially leading to new materials with tailored properties. The reaction with diols or diamines could lead to the formation of polyesters or polyamides containing phosphorus in the main chain.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of (2-Methylpropyl)phosphonic dichloride and its derivatives. Traditional routes often rely on reagents that generate significant waste. Green chemistry principles could guide the development of new synthetic pathways.

Key areas of investigation could include:

Catalytic Approaches: Exploring the use of novel catalysts to improve reaction yields and selectivity, while minimizing the use of stoichiometric reagents.

Alternative Reagents: Investigating the use of more sustainable chlorinating agents to replace traditional ones like thionyl chloride or phosphorus pentachloride.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Route | Potential Advantages | Potential Challenges | Key Research Focus |

| Grignard-based Synthesis | High yield and purity | Moisture sensitivity, cost of starting materials | Development of moisture-tolerant catalysts |

| Clay-Catalyzed Reaction | Environmentally friendly, reusable catalyst | Lower yields, potential for side reactions | Optimization of catalyst and reaction conditions |

| Michaelis-Arbuzov Rearrangement | Versatile, well-established reaction | Use of high temperatures, potential for byproducts | Development of milder reaction conditions |

Advanced Mechanistic Insights into Complex Phosphorylation Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling the synthesis of its derivatives. Future studies could employ a combination of experimental and computational techniques to elucidate the intricate details of these phosphorylation reactions.

Potential research avenues include:

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, rate constants, and activation energies.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques, such as NMR and IR, to identify and characterize reaction intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways and transition states.

Design and Synthesis of Next-Generation Functional Materials with Enhanced Performance

The unique properties of the (2-methylpropyl) group could be harnessed to create novel functional materials. Research in this area would focus on incorporating this compound or its derivatives into various material backbones.

Examples of potential functional materials include:

Flame Retardants: The phosphorus content of the molecule suggests its potential use in the development of new, more effective, and environmentally friendly flame retardants for polymers.

Metal-Organic Frameworks (MOFs): Derivatives of this compound could serve as organic linkers in the synthesis of novel MOFs with tailored porosity and functionality for applications in gas storage and catalysis.

Functional Polymers: Incorporation into polymer chains could impart specific properties such as improved thermal stability, adhesion, or ion-exchange capabilities.

Exploration of Catalytic Applications in Sustainable Chemistry and Energy Conversion

Derivatives of this compound could be designed to act as catalysts or catalyst precursors in a variety of chemical transformations relevant to sustainable chemistry and energy.

Future research could explore:

Homogeneous Catalysis: Designing soluble phosphonate-based ligands for transition metal catalysts to be used in reactions such as cross-coupling and hydrogenation.

Heterogeneous Catalysis: Immobilizing phosphonate (B1237965) derivatives onto solid supports to create robust and recyclable catalysts.

Electrocatalysis: Investigating the potential of materials derived from this compound as electrocatalysts for energy conversion reactions, such as the oxygen evolution reaction or carbon dioxide reduction.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Engineering

The full potential of this compound can be realized through collaborative, interdisciplinary research. Bridging the gap between fundamental chemistry and applied sciences will be key to translating laboratory discoveries into real-world applications.

Potential areas for interdisciplinary collaboration include:

Chemistry and Materials Science: Joint efforts to design and synthesize novel materials with precisely controlled structures and properties.

Materials Science and Engineering: Collaboration to process and fabricate these new materials into functional devices and components.

Chemistry and Biology: Exploration of the biological activity of derivatives for potential applications in medicine or agriculture, building on the broader knowledge of organophosphorus compounds.

This interdisciplinary approach will be crucial for tackling complex challenges and driving innovation in areas ranging from sustainable technologies to advanced materials.

Q & A

Basic Research Questions

Q. What are the critical reaction parameters influencing the yield and inherent viscosity of polymers synthesized from (2-methylpropyl)phosphonic dichloride?

- Methodology : Optimize the molar ratio of reagents and reaction temperature. Excess phosphonic dichloride (e.g., 2:1 molar ratio to diols) increases yield and viscosity due to suppressed side reactions like hydrolysis. Lower temperatures (e.g., 20°C) enhance control over side reactions, as demonstrated in vapor-liquid interfacial polycondensation .

- Data Analysis : Use a second-order central composite rotatable design to analyze individual and combined effects of variables (time, temperature, base concentration) on polymer properties .

Q. How can hydrolysis of this compound be minimized during synthesis?

- Experimental Design : Conduct reactions under anhydrous conditions with rigorous moisture exclusion. Use aprotic solvents (e.g., dimethylformamide) and maintain temperatures below 25°C to limit hydrolysis, which otherwise reduces polymer yield to 0% .

- Characterization : Monitor reaction progress via FT-IR spectroscopy for residual hydroxyl groups or hydrolysis byproducts .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Structural Confirmation : Employ P NMR and FT-IR to identify P=O and P-Cl bonds. For polymers, measure inherent viscosity using an Ubbelohde viscometer .

- Thermal Analysis : Use TGA and DSC to assess thermal stability and glass transition temperatures, critical for applications in flame retardants or epoxy resins .

Advanced Research Questions

Q. How can contradictory data on temperature-dependent polymer yield (e.g., Iliescu vs. Prot studies) be resolved?

- Hypothesis Testing : Replicate experiments under controlled conditions, focusing on solvent purity and reagent stoichiometry. Iliescu et al. attribute higher yields at low temperatures to reduced hydrolysis, while Prot’s conflicting data may stem from uncontrolled moisture or differing diol reactivity .

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers or systematic errors .

Q. What role does this compound play in semi-interpenetrating polymer networks (semi-IPNs)?

- Application Design : Crosslink polyvinyl alcohol (PVA) with phosphonic dichloride to form hydrolytically stable networks. Incorporate chondroitin sulfate (CS) for enhanced biodegradability and water absorption, analyzed via swelling studies and water vapor transport assays .

- Synergistic Effects : Study the interplay between phosphoester crosslinking density and CS content using dynamic mechanical analysis (DMA) .

Q. How do phosphonic dichloride derivatives exhibit synergistic flame-retardant properties in polymer composites?

- Mechanistic Study : Combine this compound with melamine cyanurate (MCA) in polyamide 6. Analyze char residue formation via SEM-EDS and gas-phase radical quenching using electron spin resonance (ESR) .

- Performance Metrics : Evaluate flame retardancy via LOI (Limiting Oxygen Index) and UL-94 vertical burning tests .

Q. What strategies improve the hydrolytic stability of phosphonic dichloride-based polymers in aqueous environments?

- Material Modification : Introduce hydrophobic substituents (e.g., aryl groups) during synthesis. Compare hydrolysis rates of alkyl vs. aryl phosphonates using accelerated aging tests (e.g., 70°C/75% RH) .

- Computational Modeling : Use DFT calculations to predict hydrolysis susceptibility based on electron-withdrawing/donating effects of substituents .

Key Research Challenges

- Contradictions in Literature : Address discrepancies in temperature effects by standardizing reaction protocols .

- Scalability : Transition from lab-scale (e.g., vapor-liquid systems) to continuous flow reactors for industrial relevance .

- Environmental Impact : Assess toxicity and biodegradability of phosphonic dichloride derivatives using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.